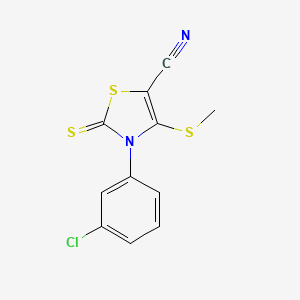

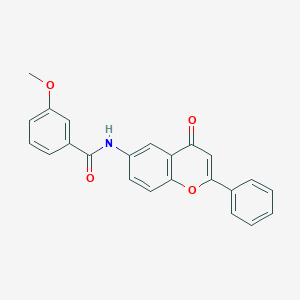

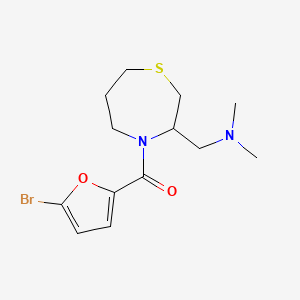

3-(3-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(3-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile" is a chemical entity that appears to be related to various heterocyclic compounds studied for their potential applications in medicinal chemistry and materials science. The papers provided discuss compounds with similar structural motifs, such as chlorophenyl groups, thiazole rings, and carbonitrile functionalities, which are often explored for their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves regiospecific coupling reactions, as seen in the Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile to yield various substituted isothiazoles . Another synthesis approach is the 1,3-dipolar cycloaddition reaction used to create a thiazolidin-4-carboxylate derivative . These methods highlight the versatility of reactions available for constructing chlorophenyl-thiazole structures, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

X-ray diffraction data from similar compounds indicate that these molecules can crystallize in orthorhombic systems with well-defined unit-cell parameters . The molecular structure is often characterized using spectroscopic techniques such as FTIR, NMR, and mass spectrometry, which provide detailed information about the bonding and electronic environment within the molecule .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, as well as the inherent reactivity of the thiazole ring. For instance, the presence of a carbonitrile group can affect the molecule's electrophilic and nucleophilic sites, as suggested by molecular electrostatic potential (MEP) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl-thiazole derivatives can be studied through various spectroscopic and computational methods. Thermodynamic studies provide insights into the solubility and interaction of these compounds with solvents, which is crucial for understanding their behavior in biological systems or as materials . Theoretical calculations, such as HOMO-LUMO and NBO analyses, offer predictions about the electronic structure, which can correlate with properties like non-linear optical (NLO) behavior . Molecular docking studies can also suggest potential biological activities, such as inhibitory activity against specific proteins .

Applications De Recherche Scientifique

Organic Synthesis Methodologies

- Stereoselective Alkenylation: A study by Sil et al. (2005) detailed a one-pot stereoselective alkenylation process involving the transformation of 2H-pyran-2-ones, showcasing the compound's utility in complex organic synthesis processes Sil, D., Kumar, R., Sharon, A., Maulik, P., & Ram, V. (2005). Tetrahedron Letters, 46, 3807-3809.

Antimicrobial and Antifungal Agents

- Synthesis and Biological Effects: Al-Omran et al. (2002) synthesized derivatives incorporating a 1H-benzotriazole moiety and tested them for antimicrobial and antifungal activities, indicating the potential of structurally similar compounds in creating effective biological agents Al-Omran, F., El-Khair, A., & Mohareb, R. (2002). Journal of Heterocyclic Chemistry, 39, 877-883.

Corrosion Inhibition

- Pyranopyrazole Derivatives: A study by Yadav et al. (2016) on the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution revealed high inhibition efficiency, showcasing the application of related compounds in protecting metals from corrosion Yadav, M., Gope, L., Kumari, N., & Yadav, P. (2016). Journal of Molecular Liquids, 216, 78-86.

Electronic Device Materials

- Junction Characteristics of Pyrazolo Pyridine Derivatives: Zedan et al. (2020) reported on the synthesis, characterization, and application of pyridine derivatives in electronic devices, highlighting their suitability for use in photosensors and other electronic components Zedan, I., El-Taweel, F., & El-Menyawy, E. (2020). Optical and Quantum Electronics, 52.

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-4-methylsulfanyl-2-sulfanylidene-1,3-thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2S3/c1-16-10-9(6-13)17-11(15)14(10)8-4-2-3-7(12)5-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKVZLQTDQYGQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(SC(=S)N1C2=CC(=CC=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2561221.png)

![N-(sec-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2561226.png)

![6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2561227.png)

![5,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B2561233.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2561235.png)

![(1-Methylimidazol-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2561241.png)